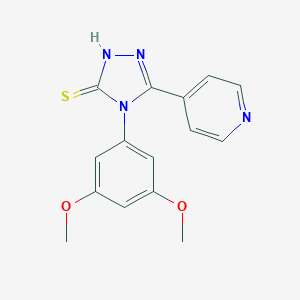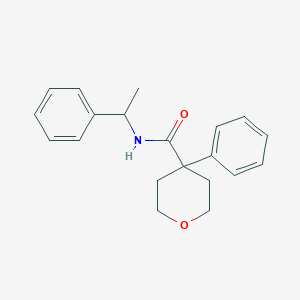
4-(3,5-Dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3,5-Dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a thiol group, which is an organosulfur compound that contains a carbon-bonded sulfhydryl (–SH) group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The thiol group is known to undergo oxidation and reduction reactions. The triazole ring can participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .科学的研究の応用
Reactivity and Applications in Synthesis
Compounds with open thiogroups, such as 4-(3,5-Dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, demonstrate high indicators of antioxidant and antiradical activity. Their positive impact on biochemical processes, especially in patients who received high doses of radiation, makes them of significant interest. The structural similarity of some synthesized 3-thio-1,2,4-triazoles with biogenic amino acids like cysteine, which also has a free SH-group, underlines their potential biological relevance. Recent studies have highlighted new possibilities and opportunities provided by synthesized 1,2,4-triazole-3-thiones, showcasing their versatility in chemical transformations and applications (А. G. Kaplaushenko, 2019).
Biological Features of 1,2,4-Triazole Derivatives
The modern chemistry of 1,2,4-triazoles necessitates the search for more rational ways of synthesizing biologically active substances. This has led to the identification of novel methods for the synthesis of potentially biologically active derivatives among 1,2,4-triazoles. These compounds demonstrate a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The exploration of various chemical modeling of 1,2,4-triazoles and the peculiarities of using their derivatives have been a promising direction of scientific research (M. V. Ohloblina, 2022).
Patent Perspectives on 1,2,4-Triazole Derivatives
The triazoles, including 1,2,4-triazole derivatives, represent a class of heterocyclic compounds of great importance for new drug preparation due to their diverse biological activities. Interest in developing novel triazoles with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties has been significant. Recent patents emphasize the therapeutic potential of 1,2,4-triazoles, covering new chemical entities and pharmaceuticals that explore multiple biological targets. The need for efficient preparations of these compounds that consider green chemistry, energy saving, and sustainability is highlighted (V. Ferreira et al., 2013).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3,5-dimethoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-20-12-7-11(8-13(9-12)21-2)19-14(17-18-15(19)22)10-3-5-16-6-4-10/h3-9H,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWUZJOITFLQFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=NNC2=S)C3=CC=NC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B432118.png)
![Methyl {4-[(cyclopropylcarbamothioyl)amino]phenyl}acetate](/img/structure/B432125.png)
![Methyl (4-{[(2-hydroxyethyl)carbamothioyl]amino}phenyl)acetate](/img/structure/B432130.png)

![2-[(3-Ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B432142.png)
![2-{[(4-Bromophenyl)acetyl]amino}benzamide](/img/structure/B432152.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B432181.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B432184.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B432189.png)
![3-chloro-N-[cyano-(4-phenylmethoxyphenyl)methyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B432195.png)
![2-[2-(Benzyloxy)phenyl]-1-(4-methoxyphenyl)-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B432196.png)
![3-chloro-N-[cyano-(2-phenylmethoxyphenyl)methyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B432197.png)
![3-chloro-N-[cyano-(2-phenylmethoxyphenyl)methyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B432198.png)
![1-Benzyl-2-[4-(benzyloxy)phenyl]-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B432203.png)